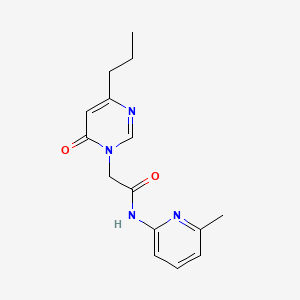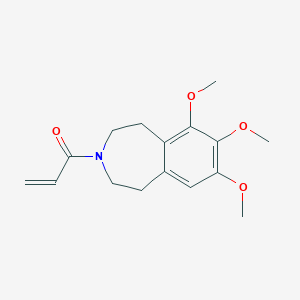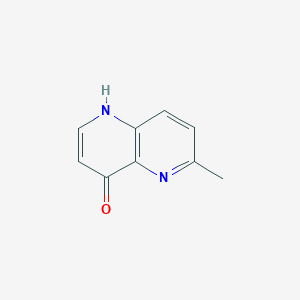![molecular formula C10H13N3O3 B2802590 2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid CAS No. 2168260-89-5](/img/structure/B2802590.png)
2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid, also known as ACPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPA belongs to the class of compounds known as amino acid derivatives and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of derivatives of "2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid" has been explored for their potential applications in various fields, including the development of novel antimycobacterial agents. For example, a series of phenoxyacetic acid derivatives were synthesized and showed significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Ali & Shaharyar, 2007).
The structural characterization of compounds related to "2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid" has been conducted, revealing insights into their chemical properties and potential applications. For instance, triorganotin(IV) derivatives were synthesized and characterized, providing valuable information on their molecular structures (Baul et al., 2002).
Biological Activities and Potential Therapeutic Uses
The exploration of the biological activities of derivatives has led to the identification of compounds with potent anti-inflammatory properties. For example, complexes of Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs were synthesized and showed higher antibacterial and growth inhibitory activity compared to the parent ligands, suggesting their potential therapeutic applications (Dendrinou-Samara et al., 1998).
Additionally, novel synthetic approaches have led to the development of derivatives with antimicrobial properties. For instance, new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, were synthesized, indicating their potential for antimicrobial activity (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
properties
IUPAC Name |
2-[(2-amino-5-methylphenyl)carbamoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-2-3-7(11)8(4-6)13-10(16)12-5-9(14)15/h2-4H,5,11H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIDADGLQXYKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

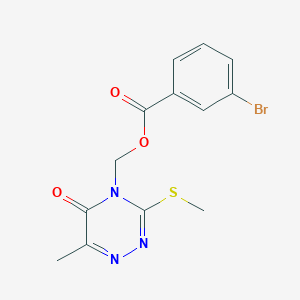

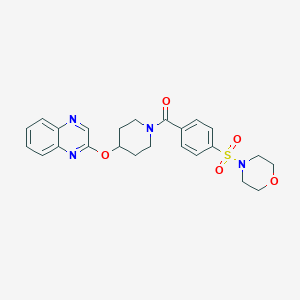

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802512.png)
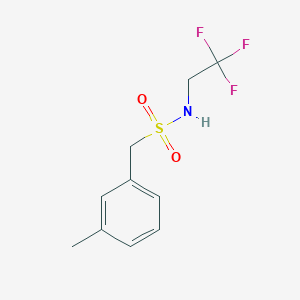

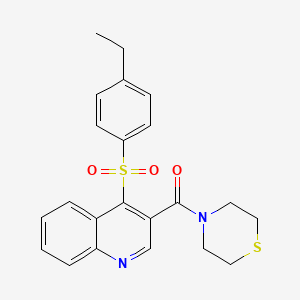
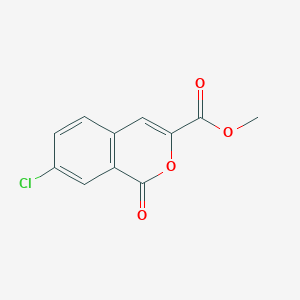
![5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2802523.png)

